2-cyano-N-cyclopropylbenzenesulfonamide
CAS No.:
Cat. No.: VC16430117
Molecular Formula: C10H10N2O2S
Molecular Weight: 222.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O2S |
|---|---|
| Molecular Weight | 222.27 g/mol |
| IUPAC Name | 2-cyano-N-cyclopropylbenzenesulfonamide |
| Standard InChI | InChI=1S/C10H10N2O2S/c11-7-8-3-1-2-4-10(8)15(13,14)12-9-5-6-9/h1-4,9,12H,5-6H2 |
| Standard InChI Key | QZQGGTVCIZIRPL-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1NS(=O)(=O)C2=CC=CC=C2C#N |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The molecular structure of 2-cyano-N-cyclopropylbenzenesulfonamide (C₁₀H₁₀N₂O₂S) consists of a benzene ring with three key substituents:
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A sulfonamide group (-SO₂NH-) at position 1.
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A cyano group (-CN) at position 2.
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A cyclopropyl group bonded to the sulfonamide nitrogen.
The cyclopropane ring introduces steric strain, while the cyano group enhances electrophilicity, influencing reactivity and binding interactions .
Physicochemical Properties
Key properties derived from experimental and computational data include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 222.27 g/mol | |
| XLogP3 (Lipophilicity) | 1.2 | |
| Topological Polar SA | 78.3 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 |
The moderate lipophilicity (XLogP3 = 1.2) suggests balanced solubility in both aqueous and organic media, making it suitable for biological assays .
Synthesis and Optimization
Key Synthetic Routes
The compound is typically synthesized via sulfonylation followed by N-alkylation:
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Sulfonylation: Reaction of 2-cyanobenzenesulfonyl chloride with cyclopropylamine in the presence of a base (e.g., K₂CO₃) yields the sulfonamide intermediate .
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Purification: Column chromatography (ethyl acetate/hexane) isolates the product in >70% purity .
Alternative methods leverage iodine(III)-mediated imination, as demonstrated in related sulfilimine syntheses. For instance, Phi(OAc)₂ (phenyliodine diacetate) and cyanamide in DMF facilitate N-cyano bond formation under mild conditions .
Reaction Optimization
Critical parameters influencing yield:
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Solvent: DMF enhances reaction efficiency compared to CH₃CN or CH₂Cl₂ (57% vs. 27% yield) .
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Stoichiometry: Excess cyanamide (3 equiv) improves conversion to 80% yield .
Biological Activity and Applications
Carbonic Anhydrase Inhibition
Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs). While direct data on 2-cyano-N-cyclopropylbenzenesulfonamide is limited, structurally analogous compounds (e.g., triazole benzene sulfonamides) exhibit nanomolar affinity for CA IX and XII isoforms, which are overexpressed in tumors . The cyano group may enhance binding via polar interactions with zinc in the CA active site .
Agricultural Applications
Patent data reveals that benzene-sulfonamide derivatives exhibit herbicidal activity. For example, EP0035893A2 discloses sulfonamides with substituents similar to 2-cyano-N-cyclopropylbenzenesulfonamide as potent inhibitors of plant acetolactate synthase (ALS) .
Future Directions
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